molecular formula C15H17NO2S B2469654 N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049526-10-4

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2469654
CAS No.: 1049526-10-4
M. Wt: 275.37
InChI Key: JWPFJPGFFFMXMI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopentanecarboxamide core, followed by the introduction of the furan and thiophene rings through nucleophilic substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or organometallic reagents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyclopentanecarboxamide can produce cyclopentylamine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the cyclopentanecarboxamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiophene, and cyclopentanecarboxamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler heterocyclic compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-14(16-11-12-5-3-9-18-12)15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPFJPGFFFMXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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